molecular formula C21H20N4O2 B12183150 N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12183150
M. Wt: 360.4 g/mol
InChI Key: UOEWDJMGGPZURJ-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Functionalization: The indole core is then functionalized at specific positions to introduce the desired substituents. This can be achieved through various reactions such as halogenation, nitration, and alkylation.

    Coupling Reactions: The final step involves coupling the functionalized indole derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or nitro groups onto the indole ring .

Scientific Research Applications

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound affects multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Another indole derivative with similar biological activities.

    1-Methyl-1H-indole-3-carboxamide: Shares structural similarities and exhibits comparable biological properties.

    N-(1H-indol-3-ylmethyl)-1H-indole-2-carboxamide: A related compound with potential therapeutic applications.

Uniqueness

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and therapeutic development .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indole-6-carbonylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-7-6-14-8-9-22-17(14)12-16/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27)

InChI Key

UOEWDJMGGPZURJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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